Methyl (S)-(-)-2-Isocyanato-4-(methylthio)butyrate

Description

Nomenclature and Structural Classification

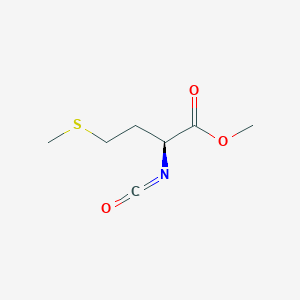

Methyl (S)-(-)-2-Isocyanato-4-(methylthio)butyrate, bearing the Chemical Abstracts Service registry number 93778-88-2, represents a structurally complex organosulfur compound that incorporates multiple functional elements within its molecular framework. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as methyl (2S)-2-isocyanato-4-methylsulfanylbutanoate, which precisely describes its stereochemical configuration and functional group positioning. The molecular formula C₇H₁₁NO₃S encompasses a molecular weight of 189.23 grams per mole, reflecting the incorporation of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in a specific stoichiometric arrangement.

The structural classification of this compound places it within several overlapping chemical categories, each contributing to its unique properties and potential applications. As an isocyanate derivative, the compound belongs to the broad class of organic compounds characterized by the R-N=C=O functional group, which imparts significant electrophilic character and reactivity toward nucleophiles. The presence of the isocyanate group positions the molecule within the framework of compounds extensively utilized in polyurethane chemistry and materials science applications. Simultaneously, the methylthio substituent at the 4-position classifies the compound as an organosulfur derivative, specifically falling within the thioether subcategory of sulfur-containing organic molecules. This dual classification creates a unique chemical entity that combines the reactivity patterns associated with isocyanates with the structural and electronic properties characteristic of organosulfur compounds.

The stereochemical designation (S)-(-) indicates the absolute configuration at the chiral center, specifically the 2-position carbon atom, which corresponds to the alpha carbon in amino acid terminology. This stereochemical specificity is crucial for understanding the compound's behavior in biological systems and its potential applications in asymmetric synthesis. The negative optical rotation, denoted by the (-) symbol, provides experimental confirmation of the compound's interaction with plane-polarized light, serving as a practical identifier for the compound's enantiomeric purity. The ester functionality, represented by the methyl ester group, adds another layer of chemical versatility, enabling participation in various organic transformations including hydrolysis, transesterification, and nucleophilic substitution reactions.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₇H₁₁NO₃S | - |

| Molecular Weight | 189.23 | g/mol |

| Chemical Abstracts Service Number | 93778-88-2 | - |

| Density | 1.17 | g/cm³ |

| Boiling Point | 270.1 | °C at 760 mmHg |

| Flash Point | 117.1 | °C |

| Refractive Index | -52.5° | (C=neat) |

| European Community Number | 678-549-6 | - |

Historical Development of Amino Acid Ester Isocyanates

The historical development of amino acid ester isocyanates traces back to fundamental advances in both amino acid chemistry and isocyanate synthesis methodologies, representing a convergence of two distinct chemical traditions. Early investigations into isocyanate chemistry, initiated in the late 19th and early 20th centuries, primarily focused on simple aliphatic and aromatic isocyanates, with limited exploration of more complex, functionally substituted derivatives. The recognition of isocyanates as versatile synthetic intermediates capable of forming stable urethane and urea linkages through reactions with alcohols and amines, respectively, provided the foundational understanding necessary for subsequent developments in amino acid-derived isocyanates.

The specific synthesis of enantiomerically pure amino acid ester isocyanates emerged as a specialized field following advances in asymmetric synthesis and the recognition of stereochemical control importance in organic synthesis. Nowick and co-workers made significant contributions to this field in 1992 by developing improved methods for the synthesis of enantiomerically pure amino acid ester isocyanates, establishing synthetic protocols that maintained stereochemical integrity throughout the transformation process. These methodological advances were crucial for accessing compounds like this compound with defined stereochemistry and high enantiomeric purity. The development of the Curtius rearrangement as applied to amino acid derivatives represented a pivotal advancement, enabling the conversion of amino acid-derived acyl azides to the corresponding isocyanates under controlled conditions.

Subsequent research by Sureshbabu and colleagues expanded the scope of amino acid-derived isocyanates, particularly focusing on Fmoc-protected derivatives and their applications in peptide chemistry. The demonstration that isocyanates derived from N-[(9-Fluorenylmethyl)oxy]carbonyl amino acids could be isolated as stable crystalline solids and stored for extended periods represented a significant practical advancement. These developments enabled broader exploration of amino acid ester isocyanates in synthetic applications, including their use as building blocks for urea peptide synthesis and other specialized organic transformations. The microwave-assisted synthesis protocols developed for these compounds further enhanced their accessibility, allowing for rapid and efficient preparation on both laboratory and larger scales.

The integration of sulfur-containing amino acids, particularly methionine derivatives, into isocyanate chemistry represents a more recent development within this historical progression. Research by Shingote and colleagues demonstrated that amino acids containing sulfur functionalities could be successfully converted to isocyanate derivatives while maintaining both stereochemical integrity and sulfur functionality. This work established the feasibility of preparing compounds like this compound through controlled synthetic routes that preserve the essential structural features derived from the parent amino acid. The development of novel synthetic methodologies, including the use of chlorosulfonyl isocyanate in aza-Michael addition reactions, has further expanded the toolkit available for preparing complex amino acid-derived isocyanates.

Position within Organosulfur Chemistry

This compound occupies a distinctive position within the broader landscape of organosulfur chemistry, representing a specialized intersection between amino acid-derived structures and sulfur-containing functional groups. Organosulfur compounds, defined as organic molecules containing covalently bonded sulfur atoms, constitute a vast and diverse class of chemical entities that range from simple thiols and sulfides to complex polyfunctional molecules with multiple sulfur-containing groups. The compound's structural foundation rests upon a thioether linkage, specifically the methylthio substituent at the 4-position, which places it within the thioether subcategory of organosulfur compounds characterized by carbon-sulfur-carbon bonding arrangements.

The significance of organosulfur compounds in biological systems provides important context for understanding the relevance of this compound within this chemical family. Sulfur-containing amino acids, particularly methionine and cysteine, play essential roles in protein structure and function, with methionine serving as a source of methyl groups in biological methylation reactions. The compound's structural relationship to methionine, evident in the 4-methylthio substitution pattern, connects it to this biologically important amino acid while introducing the additional functionality associated with the isocyanate group. This dual nature enables the compound to participate in both sulfur-related chemistry and isocyanate-mediated transformations, creating unique opportunities for synthetic applications.

The position of this compound within organosulfur chemistry is further defined by its physical and chemical properties, which reflect the influence of sulfur on molecular behavior. The thioether linkage in the compound exhibits characteristic properties associated with sulfur-carbon bonds, including increased bond length compared to carbon-carbon bonds and specific reactivity patterns. The sulfur atom's larger size and different electronegativity compared to oxygen result in distinct chemical behavior, including susceptibility to oxidation and participation in coordination chemistry. These properties contribute to the compound's overall reactivity profile and influence its potential applications in synthetic chemistry and materials science.

Recent research has highlighted the growing importance of amino acid-derived organosulfur compounds in various applications, from polymer chemistry to bioconjugation strategies. The ability of sulfur-containing compounds to participate in cross-linking reactions and form stable networks has made them valuable components in materials development. The compound's integration of isocyanate functionality with organosulfur structural elements positions it at the forefront of developments in hybrid materials that combine the reactivity of isocyanates with the unique properties associated with sulfur-containing organic molecules. This positioning within organosulfur chemistry reflects both the compound's structural heritage and its potential for future applications in advanced materials and synthetic chemistry.

| Organosulfur Classification | Structural Feature | Chemical Significance |

|---|---|---|

| Thioether | C-S-C linkage | Increased bond length, distinct reactivity |

| Amino acid derivative | Methionine backbone | Biological relevance, chiral center |

| Methylthio substituent | -SCH₃ group | Hydrophobic character, oxidation susceptibility |

| Alpha-substituted derivative | Isocyanate at 2-position | Dual functionality, synthetic versatility |

Properties

IUPAC Name |

methyl (2S)-2-isocyanato-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3S/c1-11-7(10)6(8-5-9)3-4-12-2/h6H,3-4H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRPJRSRZAQDQI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427084 | |

| Record name | Methyl N-(oxomethylidene)-L-methioninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93778-88-2 | |

| Record name | Methyl N-(oxomethylidene)-L-methioninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-2-Isocyanato-4-(methylthio)butyric Acid Methyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves two key stages:

Preparation of the Precursor: Methyl 2-hydroxy-4-(methylthio)butanoate

A well-documented method for preparing the hydroxy methyl ester precursor involves the free radical addition of methyl mercaptan to methyl 2-hydroxy-3-butenoate . This reaction proceeds via a free radical mechanism initiated by a radical initiator such as AIBN (azobisisobutyronitrile) under controlled temperature and pressure conditions:

- The methyl mercaptan free radical attacks the terminal carbon-carbon double bond of methyl 2-hydroxy-3-butenoate, adding the methylthio group according to the Anti-Markovnikov rule.

- The reaction is conducted in a metal pressure vessel under an inert atmosphere (dry nitrogen), initially cooled to -78°C, then warmed to 50–60°C for about 5 hours.

- The product, methyl 2-hydroxy-4-(methylthio)butanoate, is isolated by distillation and purification steps, achieving high purity (up to 98% by gas chromatography).

This precursor can be hydrolyzed or further processed to yield the corresponding acid or other derivatives as needed.

Conversion to the Isocyanate

The critical step in preparing Methyl (S)-(-)-2-Isocyanato-4-(methylthio)butyrate is the formation of the isocyanate group. The most reliable industrial and laboratory methods involve thermal decomposition of carbamate intermediates or direct isocyanate synthesis from amine precursors.

Carbamate Thermal Decomposition Method

- A carbamate derivative of the methyl ester is prepared, often by reacting the corresponding amine with a carbonate reagent.

- The carbamate is then subjected to thermal decomposition in the presence of a polyisocyanate compound and an inert solvent to suppress side reactions.

- The reaction is typically carried out continuously in a thermal decomposition reactor at temperatures ranging from 150°C to 300°C.

- The process includes continuous removal of low boiling point decomposition products (such as hydroxy compounds and isocyanates) in gaseous form and recovery of high boiling point components in liquid form to prevent reactor fouling.

- The inert solvent, which is stable under reaction conditions and has a boiling point between that of the isocyanate and hydroxy compound, helps suppress recombination reactions that would revert isocyanate back to carbamate.

This method allows for controlled, continuous production of the isocyanate with minimized side reactions and high yield.

Alternative Direct Methods

While less detailed in the literature, direct conversion of the amino acid methyl ester to the isocyanate can be achieved by:

- Reaction with phosgene or phosgene substitutes (e.g., triphosgene) under controlled conditions.

- Use of specialized reagents that convert the amino group to the isocyanate without racemization or side reactions.

- Careful control of temperature and reaction environment to preserve the chiral center and methylthio substituent.

However, these methods require stringent safety and environmental controls due to the toxicity of phosgene and related reagents.

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Reagents/Materials | Notes/Outcomes |

|---|---|---|---|

| Precursor synthesis | Free radical addition of methyl mercaptan to methyl 2-hydroxy-3-butenoate | Methyl mercaptan, AIBN, methyl 2-hydroxy-3-butenoate | Conducted under N2, -78°C to 60°C, 5 h; high purity product |

| Carbamate formation | Reaction of amine precursor with carbonate | Amine derivative, carbonate reagent | Forms carbamate intermediate for isocyanate synthesis |

| Thermal decomposition | Continuous thermal decomposition at 150–300°C | Carbamate, polyisocyanate compound, inert solvent | Continuous removal of low boiling products; suppresses side reactions |

| Alternative direct conversion | Reaction with phosgene or substitutes | Amino acid methyl ester, phosgene/triphosgene | Requires strict control; risk of racemization and side reactions |

Research Findings and Considerations

- The free radical addition method for precursor synthesis is well-established and provides a stereospecific route to the methylthio-substituted hydroxy ester, which is crucial for maintaining the (S)-configuration in the final product.

- The thermal decomposition of carbamates in the presence of polyisocyanates and inert solvents is a modern industrial approach that enhances yield and purity by minimizing side reactions such as recombination of isocyanate with hydroxy compounds.

- The choice of inert solvent and precise control of reaction parameters (temperature, pressure, residence time) are critical for optimizing the isocyanate yield and preventing polymerization or degradation.

- Safety considerations are paramount due to the reactive and potentially hazardous nature of isocyanates and phosgene-based reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-(-)-2-Isocyanato-4-(methylthio)butyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isocyanate group to an amine.

Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols are employed under mild to moderate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Ureas and carbamates.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

(S)-(-)-MIC serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to form stable derivatives through nucleophilic addition reactions with amines and alcohols facilitates the development of drugs that target specific biological pathways. This property is particularly beneficial in the creation of compounds that require precise stereochemical configurations for biological activity.

Bioactive Peptides

The chiral center present in (S)-(-)-MIC makes it an essential building block for synthesizing bioactive peptides. These peptides can be tailored for specific therapeutic applications, thereby enhancing their efficacy in treating various diseases.

Agrochemical Applications

Pesticide Development

In agrochemicals, (S)-(-)-MIC is utilized to enhance the efficacy of pesticides and herbicides. Its reactivity allows for improved penetration into plant tissues, leading to more effective pest control measures. This application is critical in agricultural practices where maximizing crop yield while minimizing chemical use is essential.

Chemical Biology and Biochemical Research

Protein Modification Studies

(S)-(-)-MIC is employed in proteomics research to modify proteins through covalent bonding with amino acid residues, particularly lysine. This modification can alter protein function, which is vital for understanding enzyme mechanisms and developing enzyme inhibitors.

Toxicology and Pharmacology

Research involving (S)-(-)-MIC also extends into toxicology, where its interactions with biological nucleophiles are studied. Understanding these interactions helps inform safety assessments and therapeutic applications, especially regarding how such compounds may elicit immune responses or affect biological systems.

Material Science and Polymer Chemistry

Advanced Materials Development

(S)-(-)-MIC is used in the synthesis of specialty polymers that exhibit unique properties suitable for various applications, including coatings and adhesives. Its ability to enhance mechanical properties and thermal stability makes it a valuable component in material science.

- Pharmaceutical Development Case Study : In a recent study, researchers synthesized a new class of anti-cancer agents using (S)-(-)-MIC as a building block. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines, highlighting the compound's potential in drug discovery.

- Agrochemical Efficacy Study : A field trial demonstrated that formulations containing (S)-(-)-MIC significantly outperformed traditional pesticides in controlling specific pests while reducing the overall chemical load applied to crops.

- Biochemical Research Application : A proteomics study utilized (S)-(-)-MIC to modify proteins involved in metabolic pathways, leading to insights into enzyme regulation and potential targets for therapeutic intervention.

Mechanism of Action

The mechanism of action of Methyl (S)-(-)-2-Isocyanato-4-(methylthio)butyrate involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Methyl butyrate: A simple ester with a fruity odor, used in flavors and fragrances.

Methyl thiobutyrate: A sulfur-containing ester with applications in the food and fragrance industries.

Biological Activity

Methyl (S)-(-)-2-Isocyanato-4-(methylthio)butyrate, commonly referred to as (S)-(-)-MIC, is an isocyanate compound with significant implications in biological research and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H13NO3S

- Molecular Weight : 203.26 g/mol

- Appearance : Colorless to light yellow liquid with a distinctive odor

- Reactivity : Highly reactive due to the isocyanate functional group, capable of undergoing nucleophilic addition reactions with various biological nucleophiles.

The primary mechanism of action for (S)-(-)-MIC involves its ability to react with nucleophilic sites on proteins, particularly targeting the primary amine groups of amino acids such as lysine. This reaction results in the formation of stable covalent bonds, leading to:

- Protein Modification : Alters protein function by modifying amino acid residues.

- Enzyme Inhibition : Covalent bonding can inhibit enzyme activity, impacting various biochemical pathways.

- Immune Response Activation : Potentially elicits immune responses due to the formation of adducts that may be recognized as foreign by the immune system.

Antimicrobial Properties

Research has indicated that (S)-(-)-MIC exhibits antimicrobial activity. It has been investigated for its potential as a biocide against various microorganisms, including bacteria and fungi. The compound's efficacy in inhibiting microbial growth can be attributed to its reactivity with essential biomolecules within these organisms.

Case Studies

-

Antimicrobial Efficacy Study :

- A study demonstrated that (S)-(-)-MIC showed significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

- The compound's mechanism involved disrupting cellular processes through covalent modifications of critical proteins.

- Protein Interaction Studies :

Applications in Research

This compound serves as a valuable tool in various scientific fields:

- Chemical Biology : Used for studying protein interactions and modifications.

- Drug Discovery : Its ability to modify proteins makes it a candidate for developing new therapeutic agents targeting specific diseases.

- Synthetic Chemistry : Acts as a building block for synthesizing bioactive compounds and peptides with defined stereochemistry.

Comparative Analysis

| Property/Activity | This compound | Methyl Butyrate | Methyl Thiobutyrate |

|---|---|---|---|

| Chemical Structure | Isocyanate | Ester | Sulfur-containing ester |

| Biological Activity | Antimicrobial, protein modifier | Flavoring agent | Fragrance applications |

| Reactivity | High (nucleophilic addition) | Low | Moderate |

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing Methyl (S)-(-)-2-Isocyanato-4-(methylthio)butyrate, and how is enantiomeric purity ensured?

- Methodology : Synthesis typically involves sequential functionalization of the butyrate backbone. For example, introducing the methylthio group via thiol-alkylation, followed by isocyanate formation using phosgene or safer alternatives (e.g., triphosgene). Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization in non-polar solvents ensures enantiomeric purity. Chiral HPLC or polarimetry (optical rotation) validates stereochemistry .

Q. Which spectroscopic techniques are prioritized for structural and stereochemical characterization?

- Methodology :

- NMR : 1H and 13C NMR identify backbone protons/carbons, while 2D NMR (COSY, HSQC) confirms connectivity. The isocyanate group’s electron-withdrawing effect deshields adjacent protons.

- IR : A sharp peak ~2270 cm⁻¹ confirms the isocyanate (-NCO) group.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- Chiral Analysis : Chiral HPLC with polysaccharide columns compares retention times to standards .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Use fume hoods to avoid inhalation (S22) and wear nitrile gloves, goggles, and lab coats (S36).

- Immediate eye irrigation (S26) in case of exposure.

- Store under inert gas (argon/nitrogen) to prevent moisture-induced degradation. Reference safety data from structurally similar isocyanates (e.g., 4-Methyl-2-nitrophenyl isocyanate) .

Advanced Research Questions

Q. How does the methylthio substituent influence hydrolysis kinetics in aqueous vs. anhydrous environments?

- Methodology : Conduct kinetic studies under controlled pH and solvent conditions (e.g., D2O vs. DMSO-d6). Monitor via NMR or UV-Vis spectroscopy for thioether oxidation or isocyanate hydrolysis. Compare to analogs like Methyl 4-(methylthio)butyrate () to isolate substituent effects .

Q. What computational approaches predict the reactivity of the isocyanate group with nucleophiles (e.g., amines, alcohols)?

- Methodology : Density Functional Theory (DFT) calculates transition states and solvent effects (PCM models). Simulate nucleophilic attack trajectories (e.g., amine vs. alcohol) to predict regioselectivity. Validate with experimental kinetics (e.g., stopped-flow techniques) .

Q. How do catalytic systems (e.g., Lewis acids) affect urethane formation yields with this compound?

- Methodology : Screen catalysts (e.g., DBU, ZnCl2) in solvent systems (THF, DCM). Monitor reaction progress via FTIR (disappearance of -NCO peak). Optimize parameters (temperature, catalyst loading) using Design of Experiments (DoE). Compare yields to non-catalytic conditions .

Q. What strategies resolve discrepancies in reported enantioselectivity during asymmetric synthesis?

- Methodology :

- Chiral Catalysts : Use Cinchona alkaloids or BINOL derivatives to enhance stereocontrol.

- In-situ Monitoring : ReactIR tracks intermediate formation.

- Cross-Validation : Compare chiral HPLC data with circular dichroism (CD) spectroscopy .

Q. How does microgravity influence the compound’s stability or reactivity in combustion studies?

- Methodology : Adapt methodologies from methyl butyrate combustion studies (). Use drop-tower experiments to simulate microgravity, comparing ignition delays and decomposition pathways (GC-MS analysis of volatiles). Contrast with 1-g data to assess buoyancy effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.